Octylamine 2,4-dichlorophenoxyacetate
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Overview
Description
2-(2,4-Dichlorophenoxy)acetic acid; octan-1-amine: is a compound that combines two distinct chemical entities: 2-(2,4-dichlorophenoxy)acetic acid and octan-1-amine. The former is a well-known herbicide, commonly referred to as 2,4-D, which is used to control broadleaf weeds. The latter, octan-1-amine, is an organic compound that belongs to the class of amines. This combination can be utilized in various applications, particularly in agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Octan-1-amine
- Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Octan-1-amine can be reduced to form corresponding amines with shorter carbon chains.
Substitution: Both components can undergo substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2,4-dichlorophenoxy)acetic acid can yield chlorinated phenolic compounds.
Scientific Research Applications
Chemistry
- 2-(2,4-Dichlorophenoxy)acetic acid is widely used as a herbicide in agricultural chemistry to control broadleaf weeds .
- Octan-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
- 2-(2,4-Dichlorophenoxy)acetic acid is used in plant biology research to study the effects of synthetic auxins on plant growth and development .
Medicine
- Octan-1-amine derivatives are explored for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry
- 2-(2,4-Dichlorophenoxy)acetic acid is used in the formulation of herbicides for agricultural applications .
- Octan-1-amine is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
2-(2,4-Dichlorophenoxy)acetic acid
- Acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth in susceptible plants, leading to their death .
- It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes .
Octan-1-amine
- Functions as a primary amine, participating in various biochemical reactions. Its mechanism of action depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but with an additional chlorine atom.
Uniqueness
- 2-(2,4-Dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide. It has been extensively studied and is one of the most commonly used herbicides globally .
- Octan-1-amine is unique for its versatility in organic synthesis and industrial applications.
Properties
CAS No. |
2212-53-5 |
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Molecular Formula |
C16H25Cl2NO3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C8H19N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8-9/h1-3H,4H2,(H,11,12);2-9H2,1H3 |
InChI Key |
ISLMFQNVUXMPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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